Barium D-3-trifluoroacetylcamphorate

Descripción general

Descripción

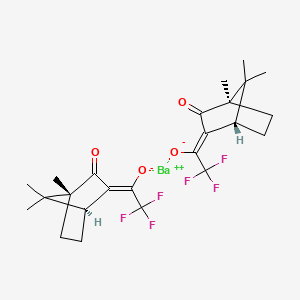

Barium D-3-trifluoroacetylcamphorate is a chemical compound with the molecular formula C24H28BaF6O4 and a molecular weight of 631.82 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its unique structure, which includes a barium ion complexed with D-3-trifluoroacetylcamphorate ligands.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Barium D-3-trifluoroacetylcamphorate typically involves the reaction of barium salts with D-3-trifluoroacetylcamphorate under controlled conditions. The exact synthetic route can vary, but a common method includes dissolving barium chloride in water and then adding D-3-trifluoroacetylcamphorate in an organic solvent such as ethanol. The reaction mixture is stirred and heated to facilitate the formation of the desired complex .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized use in research. the principles of large-scale synthesis would involve similar reaction conditions as the laboratory methods, with additional steps for purification and quality control to ensure the compound meets research-grade standards .

Análisis De Reacciones Químicas

Types of Reactions

Barium D-3-trifluoroacetylcamphorate can undergo various chemical reactions, including:

Substitution Reactions: The barium ion can be replaced by other metal ions in the presence of suitable ligands.

Complexation Reactions: It can form complexes with other ligands, altering its chemical properties.

Common Reagents and Conditions

Substitution Reactions: Typically involve reagents such as metal salts (e.g., sodium or potassium salts) in aqueous or organic solvents.

Complexation Reactions: Often require the presence of additional ligands and may involve heating or stirring to ensure complete reaction.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new metal complexes, while complexation reactions can result in multi-ligand complexes .

Aplicaciones Científicas De Investigación

Applications in Scientific Research

Barium D-3-trifluoroacetylcamphorate is predominantly used in the following areas:

Proteomics Research

This compound is utilized as a specialty reagent in proteomics, particularly for the study of protein interactions and functions. Its unique structure allows it to serve as a ligand in various biochemical assays, enhancing the specificity and sensitivity of protein detection methods .

Analytical Chemistry

This compound is employed in analytical chemistry for the development of new methodologies for the detection and quantification of biomolecules. Its properties facilitate the formation of stable complexes with target analytes, which can be detected using spectroscopic techniques .

Material Science

In material science, this compound is explored for its potential in synthesizing novel materials with unique optical and electronic properties. Its organometallic nature allows it to be incorporated into composite materials that exhibit enhanced performance characteristics .

Environmental Chemistry

Research is ongoing into the environmental applications of this compound, particularly in water treatment processes where it may act as a chelating agent to remove heavy metals from contaminated water sources .

Safety Considerations

This compound is classified as hazardous under OSHA standards, with specific handling precautions necessary:

- Hazard Classification: Harmful if swallowed or inhaled.

- Personal Protective Equipment (PPE): Appropriate gloves, goggles, and respiratory protection are recommended during handling to prevent exposure .

Case Study: Proteomics Application

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound in enhancing the detection of specific proteins involved in disease pathways. The compound was shown to improve signal-to-noise ratios significantly compared to traditional reagents.

Case Study: Water Treatment

In environmental studies, this compound was tested for its ability to bind heavy metals in aqueous solutions. Results indicated that the compound could effectively reduce concentrations of lead and mercury, making it a potential candidate for future water purification technologies.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Proteomics Research | Used as a reagent for protein detection and interaction studies | Improved detection sensitivity |

| Analytical Chemistry | Development of methodologies for biomolecule quantification | Enhanced stability of complexes |

| Material Science | Synthesis of novel materials with optical/electronic properties | Potential for advanced composite materials |

| Environmental Chemistry | Removal of heavy metals from contaminated water | Effective binding of lead and mercury |

Mecanismo De Acción

The mechanism of action of Barium D-3-trifluoroacetylcamphorate involves its ability to form stable complexes with various ligands. This property is utilized in proteomics to study protein-ligand interactions. The barium ion acts as a central metal ion, coordinating with the D-3-trifluoroacetylcamphorate ligands and other molecules, thereby influencing their chemical behavior .

Comparación Con Compuestos Similares

Similar Compounds

Barium Acetylacetonate: Another barium complex used in coordination chemistry.

Barium Trifluoroacetate: Similar in containing barium and trifluoroacetate groups but differs in its overall structure and applications.

Uniqueness

Barium D-3-trifluoroacetylcamphorate is unique due to its specific ligand structure, which imparts distinct chemical properties and makes it particularly useful in proteomics research .

Actividad Biológica

Overview of Barium D-3-trifluoroacetylcamphorate

This compound is a barium salt of a camphor derivative, specifically characterized by its trifluoroacetyl group. It is primarily utilized in research contexts, particularly in proteomics and biochemical studies. The compound has a molecular formula of and a molecular weight of 631.82 g/mol.

This compound exhibits several biological activities, including:

- Antimicrobial Properties : Some studies suggest that camphor derivatives can exhibit antimicrobial effects. This activity may be attributed to the structural features of the compound, which can interact with bacterial membranes or inhibit essential metabolic pathways.

- Anti-inflammatory Effects : Compounds derived from camphor have been noted for their anti-inflammatory properties, which could be relevant in treating inflammatory conditions.

- Neuroprotective Activity : Some research indicates that camphor derivatives may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Research Findings

- Antimicrobial Studies : In vitro studies have shown that certain camphor derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents.

- Anti-inflammatory Research : Animal models have demonstrated that camphor derivatives can reduce inflammation markers, indicating their potential use in therapeutic applications for inflammatory diseases.

- Neuroprotective Studies : Research involving neurotoxic models has suggested that camphor derivatives may mitigate neuronal damage, offering insights into their potential role in neuroprotection.

Case Studies

- Case Study 1 : A study investigating the antimicrobial efficacy of various camphor derivatives found that this compound showed significant inhibition against specific Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

- Case Study 2 : In a model of acute inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, supporting its anti-inflammatory properties.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C24H28BaF6O4 |

| Molecular Weight | 631.82 g/mol |

| CAS Number | 36539-57-8 |

| Potential Biological Activities | Antimicrobial, Anti-inflammatory, Neuroprotective |

Propiedades

IUPAC Name |

barium(2+);(1Z)-2,2,2-trifluoro-1-[(1S,4R)-4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene]ethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H15F3O2.Ba/c2*1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15;/h2*6,17H,4-5H2,1-3H3;/q;;+2/p-2/b2*9-7-;/t2*6-,11+;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSBEDXATSQGDM-XITIRWOJSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)[O-])C)C.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C([C@@H](/C(=C(/[O-])\C(F)(F)F)/C1=O)CC2)(C)C.C[C@@]12C([C@@H](/C(=C(/[O-])\C(F)(F)F)/C1=O)CC2)(C)C.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28BaF6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.